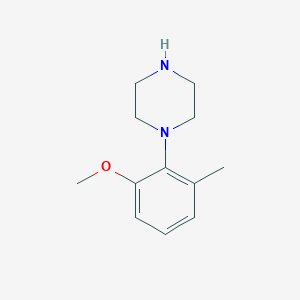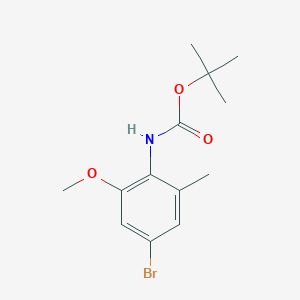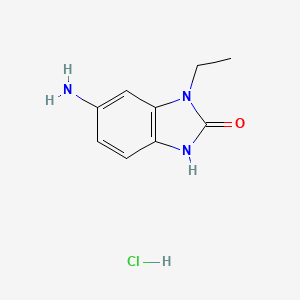
6-amino-1-ethyl-1H-1,3-benzodiazol-2-olhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-amino-1-ethyl-1H-1,3-benzodiazol-2-olhydrochloride is a chemical compound with the molecular formula C9H12ClN3O and a molecular weight of 213.6641 . This compound belongs to the class of benzodiazoles, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry.
Preparation Methods
The synthesis of 6-amino-1-ethyl-1H-1,3-benzodiazol-2-olhydrochloride involves several steps. One common synthetic route includes the reaction of 2-aminobenzimidazole with ethyl iodide under basic conditions to form 1-ethyl-2-aminobenzimidazole. This intermediate is then subjected to a cyclization reaction with a suitable reagent, such as phosgene or triphosgene, to form the benzodiazole ring.
Chemical Reactions Analysis
6-amino-1-ethyl-1H-1,3-benzodiazol-2-olhydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the benzodiazole ring, leading to the formation of various substituted derivatives
Scientific Research Applications
6-amino-1-ethyl-1H-1,3-benzodiazol-2-olhydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially important compounds
Mechanism of Action
The mechanism of action of 6-amino-1-ethyl-1H-1,3-benzodiazol-2-olhydrochloride involves its interaction with specific molecular targets and pathways. It is known to interfere with the function of certain enzymes and proteins, leading to the inhibition of key biological processes. For example, it may inhibit the polymerization of microtubules, similar to the action of nocodazole, thereby affecting cell division and proliferation .
Comparison with Similar Compounds
6-amino-1-ethyl-1H-1,3-benzodiazol-2-olhydrochloride can be compared with other similar compounds, such as:
6-amino-1-cyclopropyl-1H-1,3-benzodiazol-2-ol hydrochloride: This compound has a cyclopropyl group instead of an ethyl group, which may result in different biological activities and properties.
6-(aminomethyl)-1-methyl-1H-1,3-benzodiazol-2-amine: This compound has a methyl group and an aminomethyl group, leading to variations in its chemical reactivity and biological effects.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H12ClN3O |
|---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
5-amino-3-ethyl-1H-benzimidazol-2-one;hydrochloride |
InChI |
InChI=1S/C9H11N3O.ClH/c1-2-12-8-5-6(10)3-4-7(8)11-9(12)13;/h3-5H,2,10H2,1H3,(H,11,13);1H |
InChI Key |
MCZPZZYIOYCECV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)N)NC1=O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-ethynyl-N-(1-{[(4-sulfamoylphenyl)carbamoyl]methyl}piperidin-3-yl)-1-benzofuran-2-carboxamide](/img/structure/B13574699.png)
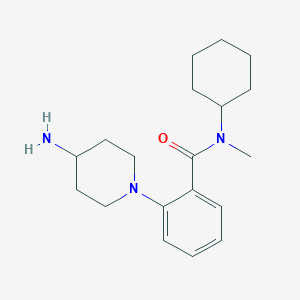

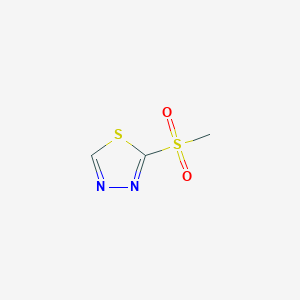
![cis-(3AS,6AS)-1-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydropyrrolo[3,4-B]pyrrole-6A-carboxylic acid](/img/structure/B13574726.png)
![{2-Aminospiro[3.4]octan-2-yl}methanolhydrochloride](/img/structure/B13574729.png)

![N-[(adamantan-1-yl)methyl]-2-methoxybenzamide](/img/structure/B13574744.png)


![4-Azaspiro[2.5]octan-7-aminedihydrochloride](/img/structure/B13574758.png)
![Tert-butyl 2-[(4-cyanophenyl)amino]acetate](/img/structure/B13574764.png)
